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Compound of Interest

Compound Name: 1,4-Dipropoxybut-2-yne

Cat. No.: B15177523

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectral data for the molecule
1,4-Dipropoxybut-2-yne. Due to the absence of publicly available experimental spectra for this
specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its functional groups
and comparison with analogous compounds. This guide also includes standardized
experimental protocols for acquiring such spectra.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1,4-Dipropoxybut-2-yne.
These predictions are derived from established principles of spectroscopy and data from

structurally similar molecules.

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
~4.1 Singlet 4H -O-CHz-C=
~3.4 Triplet 4H -O-CH2-CH2-CHs
~1.6 Sextet 4H -O-CH2-CH2-CHs
~0.9 Triplet 6H -O-CH2-CH2-CHs

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15177523?utm_src=pdf-interest
https://www.benchchem.com/product/b15177523?utm_src=pdf-body
https://www.benchchem.com/product/b15177523?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15177523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Table 2: Predicted **C NMR Spectral Data

Chemical Shift (8) ppm Assignment
~80 -C=C-

~70 -O-CH2-CH2-CHs
~58 -O-CH2-C=

~23 -O-CH2-CH2-CHs
~10 -O-CH2-CH2-CHs

Table 3: Predicted IR SpectralData

Wavenumber (cm—?) Intensity Assignment

2960-2850 Strong C-H (sp?3) stretch

~2240 Weak-Medium C=C stretch (internal alkyne)
~1100 Strong C-O stretch (ether)

Table 4: Predicted Mass Spectrometry Data

mlz Relative Intensity Assighment

170 Low [M]* (Molecular lon)

141 Medium [M - CH2CHs]*

113 Medium [M - CH2CH2CHs]*

99 High [M - OCH2CH2CHs]*

71 High [CH2=0+-CH2CH2CHj3]

43 Very High [CH3CH2CH2]* (Base Peak)

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described

above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1,4-Dipropoxybut-2-yne in about
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, Deuterated Chloroform) in a standard 5 mm
NMR tube.

e 1H NMR Acquisition:

o Use a spectrometer operating at a frequency of 400 MHz or higher.

[e]

Acquire the spectrum at room temperature.

o

Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and
an acquisition time of 2-4 seconds.

o

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

[¢]

Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm).
e 13C NMR Acquisition:
o Use the same sample prepared for *H NMR.

o Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100
MHz for a 400 MHz *H instrument).

o Employ proton decoupling to simplify the spectrum.

o Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and
an acquisition time of 1-2 seconds.

o Alarger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-
to-noise ratio.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

e Sample Preparation:
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o Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or
KBr).

o Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCls) and

place the solution in a liquid IR cell.

o Data Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer.

[¢]

Record a background spectrum of the salt plates or the solvent-filled cell.

[e]

o

Record the sample spectrum over the range of 4000-400 cm~1.

[¢]

The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.

« lonization: Use Electron lonization (El) at a standard energy of 70 eV.

o Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular
weight (e.g., m/z 30-300).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments.

Visualization of Spectroscopic Logic

The following diagram illustrates the logical workflow of how the different spectroscopic
techniques contribute to the structural elucidation of 1,4-Dipropoxybut-2-yne.
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Logical Workflow for idation of 1,4-Dij

Spectroscopic Techniques

NMR Spectroscopy
(H and 5C) IR Spectroscopy Mass Spectrometry

Analysis of chemical shifts, multiplicities, and integrations /Analysis of characteristic absorption band; Analysis of molecular ion and fragment peaks

Information] Obtained

Identifies the presence of specific functional groups (ether, alkyne) Determines the molecular weight and provides information on fragmentation patterns.

Structural Gonfirmation

1,4-Dj 2y
Structure Confirmed

Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of 1,4-Dipropoxybut-2-yne using NMR,
IR, and MS.

 To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Dipropoxybut-2-yne: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15177523#spectral-data-for-1-4-dipropoxybut-2-yne-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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